molecular formula C₁₇H₂₆D₄Cl₂N₅O₈PS B1164008 4-Glutathionyl Cyclophosphamide-d4

4-Glutathionyl Cyclophosphamide-d4

Cat. No.: B1164008
M. Wt: 570.42
Attention: For research use only. Not for human or veterinary use.
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Description

4-Glutathionyl Cyclophosphamide-d4 is a deuterated stable isotope of a key glutathione-conjugated metabolite of the chemotherapeutic prodrug Cyclophosphamide . Cyclophosphamide requires metabolic activation in the liver, primarily by cytochrome P450 enzymes such as CYP2B6 and CYP3A4, to form active and inactive species . A critical activation pathway produces 4-Hydroxycyclophosphamide, which exists in equilibrium with Aldophosphamide . This intermediate can then spontaneously decompose to release the cytotoxic Phosphoramide Mustard and the toxic byproduct acrolein . Alternatively, Aldophosphamide can be detoxified through conjugation with glutathione, catalyzed by glutathione S-transferase (GST) enzymes, to form 4-Glutathionyl Cyclophosphamide . This deuterated analog, with four deuterium atoms, is invaluable in quantitative mass spectrometry-based assays. It serves as an ideal internal standard for tracing the metabolic fate of cyclophosphamide, enabling precise and accurate measurement of metabolite concentrations in complex biological matrices . Researchers can use it to study the balance between the activation and detoxification pathways of cyclophosphamide, investigate drug resistance mechanisms, and explore drug-drug interactions . By providing a distinct mass shift from the non-labeled endogenous metabolite, it facilitates robust pharmacokinetic and pharmacodynamic studies, ensuring reliable data for advanced cancer research . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₇H₂₆D₄Cl₂N₅O₈PS

Molecular Weight

570.42

Synonyms

L-γ-Glutamyl-S-[2-[bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl]-L-cysteinylglycine-d4;  N-[S-[2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl]-N-L-γ-glutamyl-L-cysteinyl]glycine-d4; 

Origin of Product

United States

Metabolic Pathways and Enzymatic Formation of 4 Glutathionyl Cyclophosphamide D4

Precursor Metabolic Activation of Cyclophosphamide-d4 (B23394)

Cyclophosphamide-d4 is a prodrug, meaning it is biologically inactive upon administration and requires metabolic conversion to exert its effects. drugbank.comcaymanchem.com This activation process is initiated in the liver by a superfamily of enzymes known as cytochrome P450 (CYP450). researchgate.netwikipedia.org

Cytochrome P450-Mediated Hydroxylation and Aldophosphamide-d4 Formation

The first and rate-limiting step in the bioactivation of cyclophosphamide-d4 is the hydroxylation at the C4 position of its oxazaphosphorine ring. researchgate.netresearchgate.net This reaction is catalyzed predominantly by hepatic cytochrome P450 isoforms, with CYP2B6 exhibiting the highest 4-hydroxylase activity. drugbank.comnih.gov Other contributing enzymes include CYP2C9, CYP3A4, and CYP2C19. pharmgkb.orgnih.gov

This enzymatic hydroxylation converts cyclophosphamide-d4 into its primary active metabolite, 4-hydroxycyclophosphamide-d4. nih.gov This metabolite exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide-d4. researchgate.netpharmgkb.orgtaylorandfrancis.com This tautomerization is a crucial step, as aldophosphamide-d4 is the direct precursor to both the therapeutic and certain toxic metabolites. taylorandfrancis.comresearchgate.net

Generation of Reactive Electrophilic Metabolites-d4

Aldophosphamide-d4 is an unstable intermediate that can follow several metabolic routes. One major pathway involves its spontaneous, non-enzymatic decomposition through β-elimination. researchgate.netresearchgate.net This cleavage yields two key reactive electrophilic metabolites: phosphoramide (B1221513) mustard-d4 and acrolein. researchgate.netmdpi.com Phosphoramide mustard is generally considered the ultimate alkylating agent responsible for the therapeutic effects of cyclophosphamide (B585). pharmgkb.orgmdpi.com Acrolein, a highly reactive α,β-unsaturated aldehyde, does not possess therapeutic properties but is implicated in significant host toxicities. mdpi.comnih.gov

Glutathione (B108866) S-Transferase (GST)-Mediated Conjugation Reactions

A major detoxification route for the reactive metabolites of cyclophosphamide-d4 involves conjugation with glutathione (GSH). pharmgkb.orgfrontiersin.org This process is primarily catalyzed by Glutathione S-Transferases (GSTs), a family of enzymes that facilitate the attachment of the tripeptide glutathione to electrophilic compounds, rendering them more water-soluble and easier to excrete. frontiersin.org The direct conjugation of glutathione with 4-hydroxycyclophosphamide-d4 leads to the formation of 4-glutathionyl cyclophosphamide-d4. researchgate.netaacrjournals.org

Specificity and Kinetics of Human GST Isoenzymes in Metabolite-d4 Conjugation

Several human GST isoenzymes have been shown to catalyze the formation of 4-glutathionylcyclophosphamide from 4-hydroxycyclophosphamide (B600793). Research has demonstrated that isoenzymes from the Alpha, Mu, and Pi classes (GSTA, GSTM, and GSTP) are all capable of facilitating this conjugation reaction. aacrjournals.orgnih.gov

Enzyme kinetic analyses have revealed differences in the efficiency of these isoenzymes. Specifically, GSTA1-1 has been identified as having the highest affinity for 4-hydroxycyclophosphamide, as indicated by its low Michaelis-Menten constant (Km). aacrjournals.org

Enzyme Kinetic Parameters of Human GST Isoenzymes in 4-Glutathionylcyclophosphamide Formation
GST IsoenzymeKm (mM)Reference
GSTA1-10.35 aacrjournals.org
GSTA2-21.9 aacrjournals.org
GSTM1a-1a1.0 aacrjournals.org
GSTP1-11.2 aacrjournals.org

Enzyme Catalysis vs. Spontaneous Conjugation Mechanisms of Deuterated Intermediates

The conjugation of 4-hydroxycyclophosphamide-d4 with glutathione can occur spontaneously, without enzymatic assistance. However, the presence of GST isoenzymes significantly accelerates this reaction. aacrjournals.org Studies have shown that incubating 4-hydroxycyclophosphamide and GSH in the presence of GSTA1-1, A2-2, M1a-1a, or P1-1 can increase the formation of 4-glutathionylcyclophosphamide by 2- to 4-fold compared to the spontaneous rate. aacrjournals.org

In contrast, the subsequent detoxification of phosphoramide mustard involves a different mechanism. The rate-limiting step in both the chemical and enzyme-catalyzed conjugation of phosphoramide mustard with glutathione is the formation of a highly reactive aziridinium (B1262131) ion intermediate. nih.govnih.gov This intermediate is then opened by the nucleophilic attack of glutathione. mdpi.com

Role of GSTP in Reactive Aldehyde-d4 Detoxification Pathways

The GSTP (Pi) class of isoenzymes plays a particularly crucial role in detoxifying the harmful metabolite acrolein, which is co-formed with phosphoramide mustard. nih.gov Acrolein's toxicity stems from its high reactivity as an α,β–unsaturated aldehyde, which allows it to readily react with cellular nucleophiles like proteins. nih.gov

While acrolein can react spontaneously with glutathione, this reaction is significantly enhanced by GSTP, which has been shown to increase the rate of conjugation by as much as 600-fold. nih.gov This enzymatic detoxification is a critical protective mechanism against acrolein-induced toxicities. nih.govwustl.edu Therefore, GSTP is a key enzyme in preventing cellular damage by efficiently neutralizing this reactive aldehyde byproduct of cyclophosphamide-d4 metabolism. nih.gov

Characterization of Glutathionyl Cyclophosphamide-d4 Isomers and Conjugates

The interaction between glutathione and the metabolites of cyclophosphamide-d4 results in a variety of conjugated products, which have been characterized using advanced analytical techniques like ³¹P nuclear magnetic resonance (NMR) spectroscopy and fast atom bombardment mass spectrometry (FAB-MS). nih.gov

Stereochemical Aspects of this compound Formation

The formation of this compound is a stereochemically complex process. The initial 4-hydroxylation of the cyclophosphamide ring creates a chiral center, and the subsequent conjugation with glutathione results in multiple stereoisomers. Research has identified four distinct stereoisomers of 4-glutathionyl cyclophosphamide. nih.gov These isomers are formed in a time-dependent manner following the incubation of 4-hydroxycyclophosphamide with glutathione. nih.gov The identification of these four isomers highlights the stereospecificity of the enzymatic and chemical reactions involved in its formation.

Analytical FindingDetailsSource(s)
Identified Isomers Four distinct stereoisomers of 4-glutathionyl cyclophosphamide were detected. nih.gov
Analytical Method The isomers were identified using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Confirmation The formation of 4-glutathionyl cyclophosphamide was confirmed by Fast Atom Bombardment Mass Spectrometry (FAB-MS). nih.gov

Identification of Mono- and Diglutathionyl Conjugates of Phosphoramide Mustard-d4

4-hydroxycyclophosphamide-d4 and its tautomer aldophosphamide-d4 can spontaneously degrade to form phosphoramide mustard-d4, the ultimate DNA alkylating agent, and acrolein. researchgate.net Phosphoramide mustard-d4 is also a substrate for glutathione conjugation. nih.govnih.gov

Studies have shown that phosphoramide mustard-d4 reacts with glutathione to form both a monoglutathionyl conjugate and a subsequent diglutathionyl conjugate. nih.gov The reaction proceeds via an intermediate aziridinium ion. nih.govnih.gov Initially, a monoglutathione conjugate is formed, which is then followed by the appearance of a more stable diglutathione conjugate. nih.gov The formation of these conjugates represents a critical detoxification mechanism for the highly reactive phosphoramide mustard. nih.gov Notably, among several human GST isoenzymes tested, only GST A1-1 was found to significantly catalyze the conjugation of phosphoramide mustard with glutathione. nih.gov

Conjugate TypeFormation PathwayAnalytical ConfirmationSource(s)
Monoglutathionyl Phosphoramide Mustard-d4 Intermediate product formed from the reaction of phosphoramide mustard-d4 and one molecule of glutathione.Detected by ³¹P NMR spectroscopy as an initial conjugate. nih.gov
Diglutathionyl Phosphoramide Mustard-d4 Formed from the monoglutathionyl conjugate, becoming the predominant and more stable product over time.Detected by ³¹P NMR and its formation confirmed by FAB-MS. nih.gov

Integration within the Mercapturic Acid Pathway

The formation of glutathione conjugates is the first step in a major xenobiotic detoxification pathway known as the mercapturic acid pathway. tandfonline.comnih.gov This pathway converts lipophilic or electrophilic compounds into more water-soluble, excretable metabolites. mdpi.com

Formation of Glutathione S-Conjugates as Initial Steps

The mercapturic acid pathway is initiated by the GST-catalyzed conjugation of an electrophilic compound with glutathione. tandfonline.com Therefore, the formation of this compound and the glutathionyl conjugates of phosphoramide mustard-d4 represent the entry of these cyclophosphamide metabolites into this critical detoxification route. mdpi.comtandfonline.com These initial glutathione S-conjugates are typically less reactive and more water-soluble than their precursor molecules, preparing them for further metabolic processing and eventual elimination from the body. tandfonline.com

Subsequent Biotransformation Steps to Mercapturic Acid Derivatives-d4

Following the initial conjugation with glutathione, the resulting this compound would be expected to undergo sequential enzymatic degradation. The general mercapturic acid pathway involves three further steps: tandfonline.comnih.gov

Removal of the glutamyl residue: The enzyme γ-glutamyltransferase (GGT) cleaves the glutamic acid residue from the glutathione conjugate, leaving a cysteinylglycine (B43971) S-conjugate-d4.

Removal of the glycyl residue: Dipeptidases then act on the cysteinylglycine S-conjugate-d4 to remove the glycine (B1666218) residue, resulting in a cysteine S-conjugate-d4.

N-acetylation: Finally, the cysteine S-conjugate-d4 is N-acetylated by the enzyme cysteine S-conjugate N-acetyltransferase (NAT) to form the final product, a mercapturic acid derivative-d4.

These resulting mercapturic acids are highly polar and are readily excreted from the body, primarily in the urine. tandfonline.comresearchgate.net This completes the detoxification process initiated by the glutathione conjugation.

Advanced Analytical Methodologies for 4 Glutathionyl Cyclophosphamide D4 Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the analysis of 4-glutathionyl cyclophosphamide-d4 (B23394) due to its high sensitivity, specificity, and ability to handle complex biological matrices.

Method Development and Validation for Deuterated Conjugates

The development and validation of LC-MS/MS methods for deuterated conjugates like 4-glutathionyl cyclophosphamide-d4 are critical for ensuring data accuracy and reliability. A key aspect of method development is the optimization of chromatographic separation to resolve the analyte from potential interferences. Reversed-phase chromatography is commonly employed.

Validation of the method is performed according to regulatory guidelines and typically includes the assessment of:

Selectivity and Specificity: Ensuring that the method can differentiate the analyte from other metabolites and matrix components.

Linearity and Range: Establishing a concentration range over which the detector response is proportional to the analyte concentration.

Accuracy and Precision: Determining the closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte.

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Deuterated internal standards like this compound are preferred as they co-elute with the non-labeled analyte, thus compensating for variations in sample preparation, injection volume, and matrix effects. texilajournal.com However, it is crucial to verify that the deuterium (B1214612) labeling does not cause any significant isotopic effects that might alter the retention time or ionization efficiency compared to the native compound. nih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Approaches

Ultra-High Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over conventional HPLC for the analysis of this compound. These benefits include higher resolution, improved sensitivity, and faster analysis times. frontiersin.org

A typical UPLC-MS/MS method for a related deuterated cyclophosphamide (B585) metabolite, 4-hydroxycyclophosphamide-d4, provides a framework for the analysis of this compound. nih.gov The key parameters of such a method are detailed in the table below.

ParameterTypical Value/Condition
UPLC System Waters Acquity UPLC or equivalent
Column UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.15 - 0.4 mL/min
Gradient A gradient elution is typically used for optimal separation.
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

For this compound, specific MRM transitions would be determined by infusing a standard solution of the compound into the mass spectrometer to identify the precursor ion ([M+H]⁺) and the most abundant and stable product ions generated upon collision-induced dissociation (CID). A characteristic neutral loss for glutathione (B108866) conjugates is the loss of the pyroglutamic acid moiety (129 Da). waters.com

Stable Isotope Labeled Internal Standards in Quantitative Analysis

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis by mass spectrometry. nih.gov These internal standards have nearly identical physicochemical properties to the analyte of interest, meaning they behave similarly during sample extraction, chromatography, and ionization. texilajournal.com

The quantification is based on the ratio of the peak area of the analyte to the peak area of the known concentration of the internal standard. This approach effectively corrects for variations that can occur during the analytical process, leading to high precision and accuracy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

While LC-MS/MS is the predominant technique for analyzing polar and thermally labile metabolites like 4-glutathionyl cyclophosphamide, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, albeit with significant challenges that necessitate chemical modification of the analyte.

Derivatization Strategies for GC-MS Compatibility

4-Glutathionyl cyclophosphamide is a large, polar, and non-volatile molecule due to the presence of multiple functional groups (carboxyl, amino, and thiol) in the glutathione moiety. To make it amenable to GC-MS analysis, a derivatization step is mandatory to increase its volatility and thermal stability. jfda-online.com

Common derivatization approaches for polar metabolites include:

Silylation: This is a widely used technique where active hydrogens in -OH, -NH2, -COOH, and -SH groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. mdpi.com

Acylation: This involves the introduction of an acyl group. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) can be used to derivatize amino and hydroxyl groups.

Alkylation: This targets acidic protons and can be achieved with reagents like diazomethane (B1218177) or alkyl chloroformates.

A two-step derivatization process is often necessary for complex molecules like glutathione conjugates. youtube.com For instance, methoximation can be used first to protect carbonyl groups, followed by silylation of the remaining active hydrogens. youtube.com However, the derivatization of glutathione and its conjugates for GC-MS can be challenging, with potential issues in reaction efficiency and consistency. chromforum.org

Application of Deuterated Analogs as Analytical Standards

In a GC-MS context, this compound would serve as an ideal internal standard. It would undergo the same derivatization reactions as the endogenous, non-labeled compound. By adding a known amount of the deuterated standard to the sample prior to extraction and derivatization, it can compensate for inefficiencies or variations in the derivatization process and any subsequent analyte loss during sample handling and injection.

The mass difference between the derivatized analyte and the derivatized deuterated internal standard allows for their distinct detection and quantification by the mass spectrometer, typically in selected ion monitoring (SIM) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural and dynamic investigation of this compound. Its ability to provide atomic-level information in a non-destructive manner is invaluable for mechanistic studies.

Phosphorus-31 NMR in Monitoring Conjugation Dynamics

Phosphorus-31 (³¹P) NMR spectroscopy is particularly well-suited for monitoring the formation of the glutathione conjugate of cyclophosphamide. Since the phosphorus atom is at the core of the cyclophosphamide structure and is directly involved in its metabolic activation and subsequent conjugation, ³¹P NMR provides a direct window into the chemical environment of the phosphorus nucleus.

The chemical shift of the phosphorus atom is highly sensitive to its bonding environment. The formation of the 4-glutathionyl conjugate from the activated metabolite, 4-hydroxycyclophosphamide (B600793), results in a distinct change in the ³¹P NMR chemical shift. This allows for real-time monitoring of the conjugation reaction. By acquiring ³¹P NMR spectra at various time points, researchers can track the disappearance of the precursor signal and the appearance of the conjugate signal, thereby determining the kinetics of the reaction.

Key Research Findings from ³¹P NMR Studies:

Reaction Monitoring: Studies have successfully utilized ³¹P NMR to observe the formation of the glutathione conjugate in vitro. The technique allows for the differentiation of the parent drug, its activated metabolites, and the final conjugate based on their unique ³¹P chemical shifts.

Identification of Intermediates: In some instances, transient intermediates in the conjugation process can be detected and characterized, providing deeper insights into the reaction mechanism.

CompoundTypical ³¹P NMR Chemical Shift Range (ppm)Information Gained
CyclophosphamideVaries based on solvent and conditionsBaseline signal of the parent drug
4-HydroxycyclophosphamideDistinct from parent drugSignal of the key activated metabolite
4-Glutathionyl CyclophosphamideUnique signalConfirmation and quantification of the final conjugate

Structural Elucidation of Glutathione-d4 Conjugates by Multi-dimensional NMR

While ³¹P NMR is excellent for monitoring the reaction, multi-dimensional NMR techniques are essential for the complete structural elucidation of the this compound conjugate. The use of a deuterated glutathione moiety (glutathione-d4) can simplify the proton (¹H) NMR spectrum by reducing the number of proton signals, which aids in the assignment of the remaining resonances.

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the molecular structure.

COSY: Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the cyclophosphamide and glutathione moieties.

HSQC: Correlates protons directly to the carbon atoms they are attached to, allowing for the assignment of carbon resonances.

HMBC: Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for confirming the point of attachment between the cyclophosphamide and glutathione molecules, as it can show a correlation between protons on one part of the molecule and carbons on the other across the newly formed bond.

The use of the deuterated analog, this compound, simplifies the spectra and allows for more precise structural assignments, confirming the covalent linkage at the 4-position of the cyclophosphamide ring.

Other Spectrometric and Chromatographic Modalities

Beyond NMR, other spectrometric and chromatographic techniques are vital for the confirmation and detailed profiling of this compound.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Conjugate Confirmation

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been historically important for the analysis of non-volatile and thermally labile molecules like glutathione conjugates. FAB-MS is capable of producing a protonated molecular ion ([M+H]⁺) of the intact conjugate, providing direct confirmation of its molecular weight. The observed molecular weight for this compound would be expected to be four mass units higher than the non-deuterated analog, confirming the incorporation of the deuterated glutathione.

The fragmentation pattern observed in the FAB-MS spectrum can also provide structural information, showing characteristic losses of fragments from the glutathione and cyclophosphamide portions of the molecule.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone for modern metabolite profiling. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the detected ions. This high level of accuracy is instrumental in distinguishing between different metabolites that may have the same nominal mass but different elemental formulas.

For this compound, HRMS can:

Confirm the Elemental Composition: The exact mass measurement would confirm the presence of the additional deuterium atoms.

Identify Further Metabolites: It can be used to identify further downstream metabolites of the glutathione conjugate, such as its degradation products or further biotransformations.

Enhance Sensitivity and Specificity: When coupled with chromatographic separation, LC-HRMS provides a highly sensitive and specific method for quantifying the conjugate in complex biological matrices.

TechniqueInformation ProvidedApplication to this compound
FAB-MSMolecular weight and some structural information through fragmentation.Confirmation of the molecular weight of the intact deuterated conjugate.
LC-HRMSHighly accurate mass measurement, elemental composition, and quantification after separation.Precise confirmation of the elemental formula, identification of related metabolites, and sensitive quantification in biological samples.

Sample Preparation and Isolation Techniques for Conjugated Metabolites-d4

The successful analysis of this compound from biological samples hinges on effective sample preparation and isolation techniques. Glutathione conjugates are often present at low concentrations and in complex matrices, necessitating efficient extraction and purification methods.

Commonly employed techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for the selective extraction and concentration of analytes from complex samples. Different types of SPE cartridges (e.g., reversed-phase, ion-exchange) can be used to selectively retain the glutathione conjugate while washing away interfering substances. The choice of the SPE sorbent and elution solvents is critical for achieving high recovery of the target analyte.

Liquid-Liquid Extraction (LLE): LLE can also be used to separate the conjugate from the sample matrix based on its differential solubility in two immiscible liquid phases. However, for polar molecules like glutathione conjugates, SPE is often preferred due to its higher selectivity and efficiency.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples of the conjugate for structural elucidation studies (e.g., by NMR), preparative HPLC is often employed. This technique separates the components of a mixture on a larger scale, allowing for the collection of fractions containing the purified compound of interest.

The development of a robust sample preparation protocol is a critical first step in any analytical workflow for this compound, as it directly impacts the quality and reliability of the subsequent analytical measurements.

Extraction and Enrichment of Polar Glutathione-d4 Adducts

The inherent polarity of this compound necessitates specialized extraction and enrichment techniques to isolate it from complex biological matrices such as plasma, urine, or tissue homogenates. The primary goal is to remove interfering substances like proteins, salts, and lipids, which can suppress ionization in mass spectrometry and compromise chromatographic separation.

Solid-Phase Extraction (SPE):

Solid-phase extraction is a cornerstone technique for the cleanup and concentration of glutathione conjugates from biological samples. windows.net The choice of SPE sorbent is critical and is dictated by the physicochemical properties of the analyte. For highly polar compounds like this compound, several SPE strategies can be employed:

Reversed-Phase SPE: While seemingly counterintuitive for a polar molecule, reversed-phase sorbents (e.g., C18) can be effective if the mobile phase conditions are carefully optimized. However, significant breakthrough of the polar analyte can occur.

Polymeric SPE: Sorbents such as Strata-X have demonstrated high recovery rates for polar phenolic compounds and other polar molecules from saline solutions, making them a suitable option. windows.net These sorbents offer mixed-mode retention mechanisms (hydrophobic and polar interactions), enhancing the retention of a broader range of analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: HILIC-based SPE is particularly well-suited for the extraction of very polar compounds. The mechanism involves partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.

Ion-Exchange SPE: Given the presence of the charged glutathione moiety, ion-exchange SPE can be a powerful tool. Mixed-mode cation-exchange cartridges have been successfully used to extract glutathione adducts.

A typical SPE protocol involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the purified analyte. The selection of appropriate solvents for each step is crucial for achieving high recovery and purity.

Enrichment Strategies for LC-MS Analysis:

Following extraction, enrichment steps are often necessary to increase the concentration of the analyte to a level suitable for detection by mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used platform for the analysis of glutathione adducts due to its high specificity and sensitivity. nih.gov By employing stable isotope dilution (SID) methodology with a deuterated internal standard like this compound, accurate quantification can be achieved. nih.gov

Neutral Loss and Precursor Ion Scanning: These MS/MS scanning techniques are invaluable for selectively detecting glutathione conjugates within a complex mixture. waters.comsygnaturediscovery.com Glutathione adducts exhibit a characteristic neutral loss of 129 Da (pyroglutamic acid) in positive ion mode or a precursor ion of m/z 272 in negative ion mode. sygnaturediscovery.com This allows for the specific identification of potential glutathione-conjugated metabolites, including this compound.

Table 1: Comparison of Extraction and Enrichment Techniques for Polar Glutathione-d4 Adducts
TechniquePrincipleAdvantagesConsiderations
Solid-Phase Extraction (SPE)Partitioning of the analyte between a solid phase and a liquid phase.Effective sample cleanup, concentration of the analyte, and removal of interferences.Method development can be time-consuming; selection of the appropriate sorbent is critical.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation by liquid chromatography followed by mass analysis.High sensitivity and specificity, enabling accurate quantification. nih.govMatrix effects can suppress ionization; requires specialized instrumentation.
Neutral Loss/Precursor Ion ScanningSpecific MS/MS scanning modes to detect characteristic fragments of glutathione conjugates.Highly selective for identifying glutathione adducts in complex mixtures. waters.comsygnaturediscovery.comMay not be as sensitive as targeted multiple reaction monitoring (MRM) modes.

Stabilization Strategies for Reactive Metabolites-d4 Prior to Analysis

Reactive metabolites, by their nature, are often unstable, making their analysis challenging. 4-Glutathionyl cyclophosphamide is formed from the reactive intermediate, 4-hydroxycyclophosphamide. nih.gov Therefore, strategies to stabilize these reactive species are crucial to prevent their degradation before and during analysis.

Derivatization:

Chemical derivatization is a powerful technique to stabilize reactive functional groups and improve the analytical characteristics of a molecule. researchgate.net For glutathione adducts, derivatization can prevent oxidation of the thiol group and enhance chromatographic retention and ionization efficiency.

Alkylation: Reagents like N-ethylmaleimide (NEM) can be used to rapidly and specifically alkylate the free thiol group of glutathione, preventing its auto-oxidation. mdpi.com This is particularly important for accurately measuring the ratio of reduced to oxidized glutathione, which can be an indicator of oxidative stress. mdpi.com

Silylation: This technique replaces active hydrogens on hydroxyl, carboxyl, and thiol groups with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte, which can be beneficial for certain analytical techniques like gas chromatography-mass spectrometry (GC-MS). youtube.com

Use of Trapping Agents:

The most direct way to analyze reactive metabolites is to trap them in situ as they are formed.

Stable Isotope-Labeled Glutathione (GSH): By incubating the parent drug with a mixture of labeled and unlabeled glutathione, the resulting glutathione adducts will appear as a characteristic doublet in the mass spectrum, facilitating their identification.

Other Nucleophilic Trapping Agents: Besides glutathione, other trapping agents like cyanide or semicarbazide (B1199961) can be used to form stable adducts with reactive metabolites for subsequent analysis. waters.com

Sample Handling and Storage:

Proper sample handling is paramount to prevent the degradation of reactive metabolites.

Low Temperature: Samples should be kept at low temperatures (e.g., -80°C) to minimize enzymatic activity and chemical degradation. researchgate.net

pH Control: The stability of many metabolites is pH-dependent. Buffering the sample to an optimal pH can prevent degradation.

Addition of Antioxidants: The inclusion of antioxidants in the sample matrix can help prevent oxidative degradation of the analyte.

Table 2: Stabilization Strategies for Reactive Metabolites-d4
StrategyMethodPurposeExample Reagent
DerivatizationAlkylationTo prevent oxidation of the thiol group. mdpi.comN-ethylmaleimide (NEM)
SilylationTo increase volatility and thermal stability. youtube.comN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Trapping AgentsStable Isotope LabelingTo facilitate identification of adducts through characteristic isotopic patterns.Stable isotope-labeled Glutathione
Nucleophilic TrappingTo form stable adducts with reactive metabolites. waters.comCyanide, Semicarbazide
Sample HandlingLow Temperature StorageTo minimize enzymatic activity and chemical degradation. researchgate.net-80°C
pH ControlTo maintain the stability of pH-sensitive metabolites.Appropriate buffer systems
Addition of AntioxidantsTo prevent oxidative degradation.Ascorbic acid, BHT

Mechanistic and Biochemical Role of 4 Glutathionyl Cyclophosphamide D4 in Cellular Systems and Experimental Models

Molecular Interactions of Glutathione (B108866) Conjugates-d4 with Cellular Constituents

The conjugation of glutathione to the d4-labeled cyclophosphamide (B585) metabolite, 4-hydroxycyclophosphamide-d4 (4-OHCP-d4), is a pivotal event in the cellular processing of this alkylating agent. This interaction is central to both detoxification and the modulation of its cytotoxic potential.

The formation of 4-glutathionyl cyclophosphamide-d4 (B23394) is a primary detoxification reaction. Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is a key intracellular antioxidant and detoxifying agent. mdpi.com The conjugation of GSH with electrophilic metabolites, such as the cyclophosphamide derivative 4-hydroxycyclophosphamide (B600793) (4-OHCP), is often catalyzed by glutathione S-transferases (GSTs). nih.govmdpi.com This process transforms the reactive metabolite into a more water-soluble and generally less toxic compound, facilitating its elimination from the cell. mdpi.com The development of resistance to cyclophosphamide in cancer cells has been associated with increased levels of glutathione and enhanced conjugation activity. nih.gov

The conjugation reaction leading to 4-glutathionyl cyclophosphamide occurs when the sulfhydryl group of glutathione attacks the electrophilic carbon at the 4-position of 4-OHCP. nih.gov This reaction effectively neutralizes the reactive aldehyde group of aldophosphamide (B1666838), the tautomeric form of 4-OHCP, preventing it from generating toxic byproducts like acrolein. nih.govpatsnap.com

Table 1: Key Molecules in the Detoxification of 4-Hydroxycyclophosphamide-d4
MoleculeRole in DetoxificationInteraction with 4-OHCP-d4
Glutathione (GSH)Primary detoxifying agentCovalently binds to 4-OHCP-d4 to form 4-glutathionyl cyclophosphamide-d4.
Glutathione S-Transferases (GSTs)Enzymatic catalystsFacilitate the conjugation reaction between GSH and 4-OHCP-d4. nih.gov
This compoundDetoxified conjugateA more polar, water-soluble, and generally less reactive product. mdpi.com

The formation of this compound directly impacts the redox balance within a cell. This process consumes intracellular glutathione, which is the most abundant non-protein thiol and a cornerstone of cellular redox homeostasis. mdpi.com The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of the cellular redox environment. nih.gov

By depleting the pool of reduced GSH, the conjugation reaction can shift the cellular redox balance towards a more pro-oxidant state. This is particularly relevant in cells already under oxidative stress, such as cancer cells, which often exhibit a dysregulated redox state. nih.gov While the primary role of this conjugation is detoxification, a significant depletion of GSH could potentially render cells more vulnerable to oxidative damage from other sources. Conversely, in tumor cells with high levels of GSH, this conjugation pathway contributes to their resistance to the drug by efficiently neutralizing its active metabolites. nih.govnih.gov

Role as a Potential Reservoir or Intermediate in Metabolic Cycles

Beyond its role in detoxification, this compound is not an inert endpoint. It functions as a stable intermediate that can re-introduce the active cytotoxic species back into the metabolic pool.

The formation of 4-glutathionyl cyclophosphamide has been shown to be reversible. mdpi.com In experimental settings, it has been observed that 4-GSCP can degrade to release phosphoramide (B1221513) mustard (PM), the ultimate DNA alkylating and cytotoxic metabolite of cyclophosphamide. nih.gov This suggests that this compound can act as a reservoir for the active d4-labeled alkylating agent.

This reversibility implies that the initial detoxification via glutathione conjugation is not necessarily permanent. The conjugate can be transported to different cellular or extracellular compartments where conditions may favor its breakdown, leading to a delayed release of the cytotoxic payload. This characteristic makes 4-GSCP an important pool for phosphoramide mustard, which can then exert its therapeutic effect or be further deactivated by another glutathione conjugation. nih.gov

In in vitro studies using 31P nuclear magnetic resonance spectroscopy, the formation of the four stereoisomers of 4-GSCP was clearly identified when 4-OHCP was incubated with glutathione. nih.gov Within two hours, free 4-OHCP was no longer detectable, indicating a rapid and significant conversion to the glutathione conjugate. nih.gov Importantly, free phosphoramide mustard was detected throughout these experiments, confirming that the degradation of 4-GSCP contributes to the pool of this ultimate cytotoxic metabolite. nih.gov

Table 2: Role of this compound as a Metabolic Intermediate
Metabolic ProcessDescriptionExperimental Evidence
FormationRapid conjugation of 4-OHCP-d4 with glutathione.Disappearance of free 4-OHCP signal in NMR spectra within 120 minutes. nih.gov
Reservoir FunctionActs as a stable pool of the active metabolite.Considered a stable reservoir for the generation of phosphoramide mustard. mdpi.com
Degradation/Re-releaseBreaks down to release phosphoramide mustard-d4.Detection of free phosphoramide mustard in incubations containing 4-GSCP. nih.gov

Comparative Studies of Glutathione Conjugation Across Biological Models

The extent and nature of glutathione conjugation of cyclophosphamide metabolites can vary depending on the biological system under investigation. In vitro and in vivo models have provided complementary insights into this metabolic pathway.

Studies have demonstrated that glutathione conjugation of cyclophosphamide and its metabolites is catalyzed by both cytosolic and microsomal glutathione-S-transferases from the liver. nih.gov The use of deuterium-labeled compounds in mechanistic studies has been crucial. For instance, deuterium (B1214612) isotope labels helped to elucidate that the conjugation of phosphoramide mustard proceeds via a cyclic aziridinium (B1262131) ion intermediate in both chemical and enzyme-catalyzed reactions. In contrast, the parent cyclophosphamide molecule appears to be conjugated through a direct displacement of chloride. nih.gov

Comparative pharmacological studies have highlighted the differences in activity between cyclophosphamide and its metabolites in in vitro versus in vivo settings. nih.gov Cyclophosphamide itself is inactive in vitro and requires metabolic activation. nih.gov Its metabolite, 4-hydroxycyclophosphamide, however, shows significant cytotoxic activity in vitro. nih.gov The formation of 4-glutathionyl cyclophosphamide is a key reason for the detoxification of 4-hydroxycyclophosphamide, influencing its bioavailability and therapeutic effect in a whole organism context, a factor that may be less prominent in simplified in vitro cell culture systems unless they are specifically designed to replicate metabolic processes.

Cross-Species Analysis of Glutathione S-Transferase Activity with Cyclophosphamide Metabolites-d4

Cyclophosphamide is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 enzymes, to form 4-hydroxycyclophosphamide. pharmgkb.org This active metabolite exists in equilibrium with its tautomer, aldophosphamide. pharmgkb.org A major detoxification pathway for these reactive metabolites is conjugation with glutathione (GSH), a reaction that can occur spontaneously but is significantly accelerated by Glutathione S-Transferase (GST) enzymes. nih.govmdpi.com This enzymatic conjugation leads to the formation of 4-glutathionylcyclophosphamide (4-GSCP). nih.gov

Different species and even different individuals within a species exhibit variations in GST expression and activity, influencing the metabolism and potential toxicity of cyclophosphamide. A cross-species analysis is therefore vital to understanding these differences.

Human GST Isoenzymes: In humans, multiple cytosolic GST isoenzymes from the Alpha, Mu, and Pi classes are capable of catalyzing the formation of 4-GSCP from 4-hydroxycyclophosphamide. nih.govresearchgate.net Studies with purified human GSTs have shown that GST A1-1, A2-2, M1a-1a, and P1-1 can increase the formation of 4-GSCP by 2- to 4-fold above the spontaneous reaction rate. nih.govresearchgate.net Kinetic analyses reveal differences in their efficiency, with GST A1-1 displaying the lowest Km value, indicating a high affinity for the substrate. nih.govresearchgate.net

Interactive Table: Kinetic Parameters of Human GST Isoenzymes for 4-Hydroxycyclophosphamide

GST Isoenzyme Km (mM) Fold Increase in 4-GSCP Formation
GST A1-1 0.35 2-4x
GST A2-2 1.0 - 1.9 2-4x
GST M1a-1a 1.0 - 1.9 2-4x

Data sourced from studies on human GST isoenzymes. nih.govresearchgate.net

Murine Models: In mice, GSTP has been identified as a key enzyme in protecting against cyclophosphamide-induced cardiotoxicity. nih.govwustl.edu This toxicity is largely attributed to the metabolite acrolein, which is also detoxified by GSH conjugation. nih.gov Studies using GSTP-null mice show they are significantly more sensitive to cyclophosphamide toxicity, experiencing much higher levels of cardiac damage markers compared to wild-type mice. nih.goviaea.org This highlights the critical protective role of the GST pathway in mitigating the toxic side effects of cyclophosphamide metabolites.

In a cross-species context, the use of this compound is primarily as an internal standard for quantitative analysis by mass spectrometry. To accurately compare the rate of 4-GSCP formation in human, mouse, and other model systems, researchers would add a known quantity of the stable, heavy-isotope-labeled -d4 standard to biological samples. This allows for precise measurement of the endogenously produced, non-deuterated 4-GSCP, correcting for any loss during sample preparation and variability in instrument detection.

Insights from Non-Mammalian Model Organisms (e.g., Drosophila)

The fruit fly, Drosophila melanogaster, is a powerful genetic model for studying drug metabolism and detoxification pathways due to its short life cycle and the high conservation of metabolic genes with mammals. nih.gov The Drosophila GST superfamily is extensive, with 42 identified genes, primarily in the Delta and Epsilon classes, which are involved in functions like insecticide resistance and detoxification of endogenous toxic compounds. mdpi.com

Studies on cyclophosphamide in Drosophila have shown that its mutagenic effectiveness is heavily influenced by metabolic de-activation processes. nih.gov The fly model allows for genetic manipulation, such as loss-of-function and gain-of-function experiments, to precisely determine the role of specific GST genes in cyclophosphamide metabolism. nih.gov For instance, researchers can investigate whether overexpression of a particular Drosophila GST provides resistance to cyclophosphamide-induced toxicity, mirroring the resistance seen in mammalian cancer cells that overexpress certain GSTs. nih.gov These studies provide crucial insights into the fundamental mechanisms of GST-mediated detoxification that are broadly applicable across species.

Isotopic Effects of Deuteration on Metabolic Flux and Reaction Rates

The replacement of hydrogen with its heavier, stable isotope deuterium can significantly alter the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond as a rate-limiting step will proceed more slowly. nih.gov This principle is exploited in pharmaceutical research to modulate a drug's metabolic profile.

In the context of cyclophosphamide, deuteration at specific positions has been shown to redirect metabolic flux. nih.gov By slowing down one metabolic pathway, others may become more dominant. Research using ring-deuterated analogs of cyclophosphamide has provided quantitative data on these isotopic effects. nih.gov

Interactive Table: Deuterium Isotope Effects on Cyclophosphamide Metabolic Pathways

Deuterated Position Metabolic Pathway Affected Isotope Effect (kH/kD) Consequence
C-4 Formation of 4-ketocyclophosphamide 2.2 Slowed formation of a key metabolite. nih.gov

Data sourced from a study on deuterated cyclophosphamide analogs in a murine tumor model. nih.gov

Kinetic Isotope Effects in Enzyme-Catalyzed and Non-Enzymatic Reactions

The kinetic isotope effect (KIE) provides valuable information about reaction mechanisms. A large KIE suggests that the cleavage of the C-H bond is a critical, rate-determining part of the reaction.

Enzyme-Catalyzed Reactions: The formation of 4-glutathionylcyclophosphamide is catalyzed by various GSTs. nih.gov While the reaction involves the nucleophilic attack of glutathione on 4-hydroxycyclophosphamide, the rate-limiting step of the enzymatic process determines if a KIE is observed. If a step other than C-H bond cleavage, such as substrate binding or product release, is the slowest step, the KIE may be small or non-existent. However, for the enzymes involved in the hydroxylation of cyclophosphamide itself (cytochrome P450s), deuteration at the C-4 position results in a KIE of 2.2, indicating that C-H bond cleavage is at least partially rate-limiting for that initial activation step. nih.gov

Non-Enzymatic Reactions: The breakdown of aldophosphamide to yield phosphoramide mustard and acrolein is a spontaneous, non-enzymatic β-elimination reaction. pharmgkb.org This chemical decomposition is a prime candidate for exhibiting a significant KIE. Indeed, deuteration at the C-5 position, which is directly involved in this elimination, produces a large KIE of approximately 5.3. nih.gov This confirms that the cleavage of the bond at this position is the rate-limiting step of this crucial decomposition pathway, which releases the ultimate alkylating agent.

Implications for Tracing Metabolic Pathways in Research

The use of stable, non-radioactive isotope-labeled compounds has revolutionized metabolic research. Deuterated molecules like this compound are not primarily used to study the KIE itself, but rather as analytical standards for tracing and quantifying their non-deuterated counterparts in biological systems. nih.gov

This technique, known as stable isotope dilution analysis, is a gold-standard quantitative method. A known amount of the deuterated standard (e.g., 4-GSCP-d4) is added to a biological sample like plasma or urine. nih.gov The standard and the endogenous metabolite (4-GSCP) are chemically identical and thus behave identically during extraction, purification, and analysis by mass spectrometry. The instrument can distinguish between the two based on their mass difference. By measuring the ratio of the natural analyte to the deuterated standard, researchers can calculate the absolute concentration of the metabolite with very high accuracy and precision. nih.gov

This approach is superior to external calibration because it internally corrects for any sample loss or variation in analytical response, enabling robust and reliable tracking of metabolic pathways. Modern techniques such as Deuterium Metabolic Imaging (DMI) are extending this principle to allow for the non-invasive, real-time tracking of deuterated substrate fluxes through metabolic cycles within living organisms. nih.gov

Future Research Directions and Unexplored Avenues for 4 Glutathionyl Cyclophosphamide D4

Integration with Multi-Omics Approaches in Xenobiotic Metabolism Research

The study of how organisms process foreign compounds (xenobiotics) like cyclophosphamide (B585) is moving beyond single-endpoint analyses towards a more holistic, systems-level understanding through the integration of multiple "omics" technologies. igi-global.com For 4-Glutathionyl Cyclophosphamide-d4 (B23394), this presents an opportunity to gain unprecedented insight into the dynamics of its formation and fate.

Metabolomics and Fluxomics Studies of Glutathione (B108866) Conjugation Pathways

Metabolomics, the large-scale study of small molecules, and fluxomics, the analysis of metabolic rates, offer powerful tools to investigate the glutathione conjugation pathway. By using 4-Glutathionyl Cyclophosphamide-d4 in conjunction with stable isotope-labeled precursors of glutathione, such as ¹³C- or ¹⁵N-labeled glutamine, cysteine, or glycine (B1666218), researchers can trace the entire metabolic cascade. acs.org

Future studies could employ tracer-based metabolomics to precisely map the de novo synthesis of glutathione and its subsequent conjugation with cyclophosphamide metabolites. acs.org This would allow for the quantification of the flux through the glutathione synthesis pathway in response to cyclophosphamide exposure and the subsequent formation of 4-GSCP. Such studies have been successfully applied to understand glutathione metabolism in various disease models, providing a blueprint for their application in xenobiotic research. acs.orgmetabolomicsworkbench.org This approach would not only confirm the pathway but also reveal the dynamics and regulation of this crucial detoxification process.

A proposed experimental design could involve:

StepDescriptionRationale
Cell Culture Utilize relevant cell lines (e.g., hepatocytes, cancer cells) and expose them to cyclophosphamide.To create an in vitro model of cyclophosphamide metabolism.
Isotope Labeling Introduce stable isotope-labeled glutathione precursors into the cell culture medium.To enable tracing of the atoms through the metabolic pathway.
Metabolite Extraction Extract intracellular and extracellular metabolites at various time points.To capture the dynamic changes in metabolite concentrations.
LC-MS/MS Analysis Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled and unlabeled metabolites, including this compound.To measure the rate of glutathione synthesis and conjugation.
Flux Analysis Apply computational models to the data to calculate the metabolic fluxes through the glutathione pathway.To quantify the dynamic response of the metabolic network to cyclophosphamide.

Proteomic Investigations of Enzyme-Conjugate Interactions

Proteomics, the study of the entire set of proteins, can identify the specific enzymes and transport proteins that interact with this compound. Glutathione S-transferases (GSTs) are a superfamily of enzymes responsible for catalyzing the conjugation of GSH to a wide array of xenobiotics. nih.govnih.gov Different GST isoenzymes exhibit varying specificities for their substrates. nih.gov

Future research should focus on identifying the specific GST isoenzymes that preferentially catalyze the formation of 4-GSCP. This can be achieved through affinity purification-mass spectrometry (AP-MS) techniques, using tagged versions of this compound or by observing changes in the proteome of cells treated with cyclophosphamide. acs.org Understanding which GSTs are involved is crucial, as their expression levels can vary between individuals and in different tissues, potentially influencing the efficacy and toxicity of cyclophosphamide. Furthermore, proteomics can identify the transporters responsible for the efflux of 4-GSCP from the cell, a critical step in its elimination. nih.gov

Development of Novel Isotope-Labeled Probes for Complex Metabolic Studies

The existing this compound is a valuable tool, but the development of more sophisticated isotopic probes could open up new avenues of research.

Synthesis of Higher-Order Deuterated or Other Isotopic Analogs

Synthesizing higher-order deuterated analogs of 4-Glutathionyl Cyclophosphamide, or versions labeled with other stable isotopes like ¹³C and ¹⁵N, would enhance its utility in metabolic studies. nih.govrsc.orgacs.orgjuniperpublishers.comresearchgate.net For instance, a molecule containing both deuterium (B1214612) and ¹³C labels could be used in multi-tracer experiments to simultaneously probe different aspects of metabolism. The synthesis of such complex molecules is challenging but achievable with modern synthetic chemistry techniques. nih.gov

These advanced probes would allow for more complex experimental designs, such as simultaneously tracing the carbon backbone of the cyclophosphamide moiety and the glutathione portion of the conjugate. This could provide a more complete picture of the metabolic fate of the entire molecule.

Application in Advanced Imaging Techniques for Metabolic Tracing

Deuterium Metabolic Imaging (DMI) is an emerging non-invasive imaging technique that allows for the in vivo visualization and quantification of metabolic pathways using deuterated substrates. tic-sitem.chnih.govresearchgate.netnih.gov The low natural abundance of deuterium provides a high-contrast background for imaging the administered labeled compound and its metabolites.

Future studies could utilize this compound, or newly synthesized deuterated analogs, in DMI studies to map the spatial and temporal distribution of this metabolite in living organisms. This would provide invaluable information on where in the body the glutathione conjugation of cyclophosphamide occurs and how the resulting conjugate is distributed and eliminated. Such studies could reveal organ-specific differences in metabolism and help to understand the tissue-specific toxicity of cyclophosphamide. The ability to non-invasively monitor drug metabolism in real-time would be a significant advancement in pharmacology and toxicology. tic-sitem.chnih.govnih.gov

Structural Biology of Enzyme-4-Glutathionyl Cyclophosphamide-d4 Interactions

Understanding the three-dimensional structure of the enzymes that interact with this compound is key to comprehending the molecular basis of its metabolism.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the high-resolution structures of proteins and their complexes with ligands. mdpi.comnih.govnih.govacs.orgacs.orgnih.govacs.orgrcsb.org Future research should aim to solve the crystal or solution structure of the relevant GST isoenzymes in complex with this compound.

These structural studies would reveal the precise molecular interactions between the enzyme's active site and the substrate, including the binding of both the glutathione and the cyclophosphamide moieties. nih.govacs.orgacs.org This information would be invaluable for understanding the catalytic mechanism and the basis for substrate specificity. Furthermore, these structures could guide the design of novel inhibitors or modulators of GST activity, which could be used to manipulate the metabolism of cyclophosphamide for therapeutic benefit. For example, comparing the structures of different GST isoenzymes bound to 4-GSCP-d4 could explain why certain isoforms are more efficient at its synthesis.

Chemical Compound
This compound
Cyclophosphamide
4-Glutathionyl Cyclophosphamide (4-GSCP)
Glutathione (GSH)
Aldophosphamide (B1666838)
¹³C-labeled glutamine
¹⁵N-labeled glutamine
¹³C-labeled cysteine
¹⁵N-labeled cysteine
¹³C-labeled glycine
¹⁵N-labeled glycine

Crystallographic and Cryo-EM Studies of GST-Conjugate Complexes

A significant gap in the current understanding of cyclophosphamide metabolism is the absence of high-resolution structural data for the complex formed between a Glutathione S-transferase (GST) enzyme and the product 4-Glutathionyl Cyclophosphamide. X-ray crystallography could be employed to determine the three-dimensional structure of this complex. Such a study would elucidate the precise binding mode of the conjugate within the active site of the GST isozyme responsible for its formation. Key insights would include the specific amino acid residues that interact with the cyclophosphamide moiety and the glutathione backbone of the conjugate. This information is crucial for understanding the catalytic mechanism and the basis of isozyme selectivity.

Similarly, Cryo-Electron Microscopy (Cryo-EM) could be a powerful tool, particularly for larger GST complexes or for capturing transient intermediate states of the enzymatic reaction. Cryo-EM would be especially valuable if the GSTs form higher-order oligomers or interact with other proteins in a "metabolon" dedicated to xenobiotic detoxification.

Table 1: Potential Crystallographic Study Parameters

Parameter Description
Target Protein Recombinant human GST isozymes (e.g., GSTA1, GSTP1, GSTM1)
Ligand 4-Glutathionyl Cyclophosphamide
Method X-ray Crystallography, Cryo-Electron Microscopy

| Potential Insights | - Active site geometry- Key binding residues- Conformational changes upon binding- Basis for isozyme specificity |

Computational Modeling of Binding and Catalytic Mechanisms

In concert with structural studies, computational modeling offers a dynamic perspective on the interaction between GSTs and the substrates that lead to 4-Glutathionyl Cyclophosphamide. Molecular docking simulations can predict the most favorable binding poses of the activated cyclophosphamide metabolite (e.g., phosphoramide (B1221513) mustard) and glutathione within the GST active site.

Following docking, molecular dynamics (MD) simulations can be run to simulate the behavior of the enzyme-substrate complex over time. These simulations can reveal the dynamic conformational changes that occur during the catalytic cycle and can be used to calculate the binding free energies, providing a quantitative measure of the affinity between the enzyme and its substrates. Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed to model the electronic rearrangements that occur during the nucleophilic attack of glutathione on the electrophilic cyclophosphamide metabolite, providing a detailed picture of the reaction mechanism at a quantum level.

Advanced Mathematical Modeling and Simulation of Metabolic Networks

In Silico Predictions of Conjugate Formation and Disposition

Pharmacokinetic (PK) models, particularly physiologically based pharmacokinetic (PBPK) models, can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of cyclophosphamide and its numerous metabolites, including 4-Glutathionyl Cyclophosphamide. These models integrate data on blood flow, tissue volumes, and the expression levels of metabolic enzymes (such as Cytochrome P450s and GSTs) in various organs.

By incorporating the kinetics of 4-Glutathionyl Cyclophosphamide formation (which can be determined from in vitro experiments with human liver microsomes and hepatocytes), these models can predict the concentration-time profiles of this conjugate in different tissues and in circulation. The use of this compound as an internal standard in corresponding clinical or preclinical studies is essential for validating and refining these PBPK models, ensuring their predictive accuracy.

Table 2: Key Inputs for a PBPK Model of Cyclophosphamide Metabolism

Model Component Required Data
Compound Data Molecular weight, pKa, logP, plasma protein binding
System Data Organ volumes, blood flow rates, tissue composition
Enzyme Kinetics Vmax and Km for CYP-mediated activation and GST-mediated conjugation

| Transporter Kinetics | Data for transporters involved in the efflux of the glutathione conjugate |

Systems Biology Approaches to Xenobiotic Biotransformation Regulation

A systems biology approach seeks to understand the complex interplay of genes, proteins, and metabolites that regulate the biotransformation of xenobiotics like cyclophosphamide. Transcriptomic and proteomic analyses of cells or tissues exposed to cyclophosphamide can identify regulatory networks that are activated in response to the drug. For instance, exposure to cyclophosphamide might lead to the upregulation of specific GST isozymes through signaling pathways such as the Nrf2-Keap1 pathway, which responds to oxidative and electrophilic stress.

By integrating these "omics" data with metabolic network models, it becomes possible to create a multi-scale model that connects cellular signaling and gene regulation to the whole-body pharmacokinetics of cyclophosphamide and its metabolites. Such a model could predict how genetic polymorphisms in GSTs or regulatory proteins might affect the rate of 4-Glutathionyl Cyclophosphamide formation, potentially influencing both the efficacy and toxicity of cyclophosphamide treatment. This comprehensive, systems-level understanding is the ultimate goal for personalizing therapy and minimizing adverse drug reactions.

Q & A

Basic Research Questions

Q. What is the mechanism of DNA crosslinking by 4-Glutathionyl Cyclophosphamide-d4, and how does it differ from non-deuterated analogs?

  • Methodological Answer : The compound induces DNA alkylation via its active metabolite, forming covalent interstrand crosslinks that disrupt replication. Deuterated analogs like this compound are used to track metabolic stability and pharmacokinetics in isotopic tracer studies. Researchers should employ LC-MS/MS with deuterated internal standards (e.g., cyclophosphamide-d4) to quantify metabolic conversion rates and compare crosslinking efficiency with non-deuterated forms. DNA crosslinking can be validated using alkaline comet assays or γ-H2AX foci staining to measure double-strand breaks .

Q. How does this compound activate mitochondrial apoptosis pathways in T-cells?

  • Methodological Answer : The compound generates reactive oxygen species (ROS), which depolarize mitochondrial membranes, releasing cytochrome c and activating caspases-9/-3. To confirm this mechanism:

  • Use flow cytometry with JC-1 dye to measure mitochondrial membrane potential.
  • Quantify ROS via DCFDA fluorescence or MitoSOX Red for mitochondrial-specific oxidation.
  • Validate with caspase inhibitors (e.g., Z-VAD-FMK) to block apoptosis .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in reported biphasic apoptosis responses to this compound?

  • Methodological Answer : Biphasic responses (e.g., pro-survival at low doses vs. apoptosis at high doses) may arise from differential activation of stress-response pathways. To address this:

  • Perform dose-response curves across a wide range (e.g., 0.1–100 µM) in primary T-cells vs. lymphoma lines.
  • Combine with RNA-seq to identify thresholds for pro-apoptotic gene activation (e.g., BAX, PUMA).
  • Use kinetic assays to track temporal ROS accumulation and DNA repair markers (e.g., PARP-1 cleavage) .

Q. How can researchers validate the specificity of this compound’s glutathione conjugation in metabolic studies?

  • Methodological Answer : Glutathione conjugation can be confirmed using:

  • High-resolution mass spectrometry (HR-MS) to detect glutathione adducts (e.g., m/z shifts corresponding to +305.3 Da).
  • Knockdown models (e.g., siRNA targeting glutathione-S-transferase) to reduce conjugation efficiency.
  • Isotopic tracing with ³⁴S-labeled glutathione to distinguish endogenous vs. compound-derived adducts .

Q. What strategies mitigate artifacts when quantifying this compound in biological matrices?

  • Methodological Answer : Artifacts may arise from matrix interference or instability. To minimize these:

  • Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., HLB or MCX) for sample cleanup.
  • Spike with stable isotope-labeled internal standards (e.g., cyclophosphamide-d4) to correct for ion suppression/enhancement in LC-MS/MS.
  • Store samples at -80°C with antioxidants (e.g., ascorbic acid) to prevent ROS-mediated degradation .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies in reported IC₅₀ values for this compound across studies?

  • Methodological Answer : Variability may stem from differences in cell type, assay duration, or metabolic competence. Standardize protocols by:

  • Using primary human hepatocytes or S9 fractions to model in vivo metabolism.
  • Reporting Hill coefficients to assess dose-response steepness.
  • Applying ANOVA with post-hoc tests to compare datasets and identify outliers .

Q. What advanced techniques elucidate the role of this compound in modulating immune checkpoints?

  • Methodological Answer : The compound may alter PD-1/PD-L1 expression via ROS-NF-κB signaling. To investigate:

  • Perform multiplex immunofluorescence on tumor-infiltrating lymphocytes (TILs) post-treatment.
  • Use ChIP-seq to map NF-κB binding at PD-L1 promoter regions.
  • Validate with ROS scavengers (e.g., NAC) to reverse checkpoint effects .

Tables for Key Parameters

Parameter Recommended Method Reference
DNA Crosslinking EfficiencyAlkaline comet assay (% tail DNA)
Mitochondrial ROSMitoSOX Red fluorescence (flow cytometry)
Metabolic Stability (t₁/₂)LC-MS/MS with cyclophosphamide-d4 IStd
Apoptotic ThresholdCaspase-3/7 Glo assay (luminescence)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.